N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with a cycloheptyl group and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-cycloheptyl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-13(17-11-5-3-1-2-4-6-11)9-12-10-21-15-16-8-7-14(20)18(12)15/h7-8,11-12H,1-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCVKCDXIHYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of a thiazole intermediate, followed by its reaction with a suitable pyrimidine derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiazolopyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that thiazolo-pyrimidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated significant activity against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The compound's structure suggests potential anticancer properties. Research has highlighted that thiazolo-pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases. The modulation of inflammatory pathways could lead to therapeutic applications in conditions like arthritis .
Research Applications
The unique properties of this compound make it a valuable compound in several research areas:
Pharmaceutical Development
The compound serves as a lead structure for synthesizing new drugs targeting specific diseases. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Biological Assays
Due to its biological activities, it can be utilized in various assays to evaluate antimicrobial efficacy or anticancer activity. This application is crucial for screening potential drug candidates in early-stage drug discovery.
Chemical Synthesis Studies
The synthesis of this compound can be explored to develop new methodologies in organic chemistry. Understanding the reaction pathways can lead to more efficient synthetic routes for similar compounds.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against a panel of bacterial strains. Results indicated that compounds with cycloalkyl substitutions exhibited superior activity compared to their non-substituted counterparts .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that thiazolo-pyrimidine derivatives could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Cycloheptyl Derivatives: Molecules containing the cycloheptyl group attached to different functional groups.
Acetamide Derivatives: Compounds with the acetamide moiety linked to various heterocyclic systems.
Uniqueness
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound belonging to the thiazolopyrimidine class. Its unique structure combines a thiazolo[3,2-a]pyrimidine core with a cycloheptyl group and an acetamide moiety, contributing to its potential biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H21N3O2S |
| Molecular Weight | 293.41 g/mol |
| CAS Number | 952997-41-0 |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This modulation could potentially affect pathways related to inflammation, cell proliferation, and viral replication.
Antimicrobial Activity
Thiazolopyrimidine derivatives have also been explored for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit bacterial growth and exhibit antifungal activity. The exact IC50 values will vary based on the specific derivative and the target organism.
Antitumor Activity
Preliminary studies on related thiazolopyrimidine compounds have indicated potential antitumor activity. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms including cell cycle arrest.
Case Studies and Research Findings
- Antiviral Efficacy Study : A study evaluating the antiviral properties of thiazolopyrimidine derivatives reported an IC50 value of 0.35 µM for one of the most potent compounds against Hepatitis C virus (HCV) NS5B polymerase . This highlights the potential for N-cycloheptyl derivatives to exhibit similar or enhanced activity.
- Antimicrobial Evaluation : In a comparative study of thiazolopyrimidine compounds against various bacterial strains, some derivatives showed IC50 values as low as 4 µM against resistant strains of Staphylococcus aureus . Such findings suggest that N-cycloheptyl derivatives may possess comparable antimicrobial properties.
- Antitumor Activity Assessment : Research on pyrimidine analogs indicated that structural modifications can lead to enhanced cytotoxicity against cancer cell lines, with some compounds showing IC50 values less than 10 µM in breast cancer models . This suggests that N-cycloheptyl modifications could be explored for similar effects.
Q & A
Q. Key Optimization Factors :
- Reaction temperature (60–80°C for cyclization).
- Solvent selection (e.g., DMF for coupling reactions).
- Catalytic use of triethylamine to enhance yields .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Essential techniques include:
- NMR : 1H/13C NMR to confirm the thiazolopyrimidine core (δ ~2.5–3.5 ppm for methylene protons) and acetamide linkage (δ ~7.0–8.0 ppm for NH) .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion).
Q. Example Workflow :
Perform dose-response assays in triplicate.
Use ANOVA to assess significance of observed differences.
Validate with orthogonal assays (e.g., SPR for binding kinetics) .
Advanced: How can computational methods predict the compound’s mechanism of action?
Q. Methodological Answer :
- Molecular Docking : Simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro) or COX enzymes using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., in GROMACS).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr530 in COX-2) .
Q. Key Findings from Evidence :
- Thiazolopyrimidine derivatives exhibit π-π stacking with aromatic residues in target proteins .
- The cycloheptyl group enhances membrane permeability due to lipophilicity (logP ~3.5) .
Advanced: What are the challenges in optimizing bioavailability for this compound?
Methodological Answer :
Key Issues :
Q. Experimental Design :
Measure logP (octanol-water) to assess hydrophobicity.
Conduct hepatic microsome assays to identify metabolic hotspots.
Use QSPR models to predict ADME properties .
Advanced: How does this compound compare to structurally similar analogs?
Q. Comparative Analysis :
| Compound | Structural Difference | Bioactivity (vs. Target Compound) | Reference |
|---|---|---|---|
| N-(2-methylthiophenyl)-analog | Methylthio substituent | Higher COX-2 selectivity (1.5x) | |
| Triazolo-pyrimidine derivatives | Triazole ring replacement | Reduced antiviral potency |
Takeaway : The cycloheptyl group improves target engagement but may require formulation adjustments for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
